(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan phenyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a furan ring, a tryptophan moiety, and a phenyl ester group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan phenyl ester typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the tryptophan moiety through peptide coupling reactions. The final step involves esterification to attach the phenyl ester group. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), as well as catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis platforms can also streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan phenyl ester undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amides or esters.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan phenyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular processes and protein functions.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its structural similarity to natural amino acids and peptides allows it to mimic biological activity, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for the synthesis of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan phenyl ester involves its interaction with specific molecular targets. The furan ring and tryptophan moiety allow it to bind to proteins and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan methyl ester
- (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan ethyl ester
- (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan butyl ester
Uniqueness
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan phenyl ester stands out due to its phenyl ester group, which imparts unique chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications.
Properties
CAS No. |
159086-08-5 |
---|---|
Molecular Formula |
C26H24N2O4 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
phenyl (2S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C26H24N2O4/c29-20(12-13-21-9-6-16-31-21)14-15-27-25(26(30)32-22-7-2-1-3-8-22)17-19-18-28-24-11-5-4-10-23(19)24/h1-13,16,18,25,27-28H,14-15,17H2/b13-12+/t25-/m0/s1 |
InChI Key |
FDKNOAJBOXJREX-SDQWYYNMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC(=O)[C@H](CC2=CNC3=CC=CC=C32)NCCC(=O)/C=C/C4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C(CC2=CNC3=CC=CC=C32)NCCC(=O)C=CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.